molecular formula C11H7NO5 B1333638 2-Acetyl-4-nitroindan-1,3-dione CAS No. 25125-04-6

2-Acetyl-4-nitroindan-1,3-dione

Cat. No.: B1333638
CAS No.: 25125-04-6
M. Wt: 233.18 g/mol
InChI Key: OSZUSQXEYYPINX-UHFFFAOYSA-N
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Description

2-Acetyl-4-nitroindan-1,3-dione is an organic compound with the molecular formula C11H7NO5. It is a derivative of indane-1,3-dione, characterized by the presence of acetyl and nitro functional groups at the 2 and 4 positions, respectively. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic electronics, and photopolymerization .

Scientific Research Applications

2-Acetyl-4-nitroindan-1,3-dione finds applications in several scientific research areas:

Safety and Hazards

The safety information for 2-Acetyl-4-nitroindan-1,3-dione includes hazard statements such as H315 which indicates it causes skin irritation, H319 which indicates it causes serious eye irritation, and H335 which indicates it may cause respiratory irritation . Precautionary statements include P261 which advises avoiding breathing dust, fume, gas, mist, vapors, or spray, P271 which advises using only outdoors or in a well-ventilated area, and P280 which advises wearing protective gloves, protective clothing, eye protection, and face protection .

Future Directions

Indane-1,3-dione, a closely related compound, is of high current interest, and this molecule has been extensively studied as a synthetic intermediate for the design of many different biologically active molecules . Beyond its common use in the design of biologically active molecules, indane-1,3-dione is also an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization, or chromophores for NLO applications . This suggests potential future directions for the use of 2-Acetyl-4-nitroindan-1,3-dione in similar applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-4-nitroindan-1,3-dione typically involves the nitration of 2-acetylindan-1,3-dione. The reaction is carried out under controlled conditions using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the 4-position of the indane-1,3-dione ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-4-nitroindan-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Acetyl-4-nitroindan-1,3-dione involves its interaction with specific molecular targets. The compound can act as an electron acceptor, facilitating various redox reactions. It also interacts with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-Acetyl-4-nitroindan-1,3-dione is compared with other similar compounds such as:

The presence of both acetyl and nitro groups in this compound enhances its reactivity and broadens its range of applications compared to its analogues .

Properties

IUPAC Name

2-acetyl-4-nitroindene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO5/c1-5(13)8-10(14)6-3-2-4-7(12(16)17)9(6)11(8)15/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZUSQXEYYPINX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(=O)C2=C(C1=O)C(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370647
Record name 2-Acetyl-4-nitro-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25125-04-6
Record name 2-Acetyl-4-nitro-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 100 g of 3-nitrophthalic acid in 100 mL of pyridine was added 0.8 mL of piperdine followed by 500 g of 2,4-pentanedione at room temperature. The mixture was stirred at 35°-40° C. for 6 hours and then diluted with 100 mL ether. The pyridine salt was filtered off, washed with 100 ml of ether, dried, suspended in water, and acidified with 400 mL of 6N HCl. The title compound was filtered off, dried, and recrystallized from ethanol to yield 84 g of yellow crystals, m.p. 148°-150°.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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